molecular formula C24H25BrN4O4 B2506836 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione CAS No. 892287-01-3

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione

Katalognummer B2506836
CAS-Nummer: 892287-01-3
Molekulargewicht: 513.392
InChI-Schlüssel: MDDIGFZNDXLGTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione, is a derivative of the quinazoline class, which is known for its potential pharmacological properties. The quinazoline nucleus is a fused heterocyclic system that has been the focus of various synthetic efforts due to its presence in compounds with significant biological activity. The compound is likely to have been synthesized as part of a study into novel therapeutic agents, particularly given the interest in piperazine and quinazoline derivatives as anti-cancer agents, as seen in the research on 4-piperazinylquinoline derivatives .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the condensation of aminoquinazolinones with other heterocyclic systems, as demonstrated in the synthesis of unsymmetrical 3,3'-biquinazoline-2,2'-diones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy involving the condensation of a quinazoline derivative with a piperazine-containing moiety was employed. The presence of a bromo substituent suggests a halogenation step, possibly using reagents such as N-bromosuccinimide (NBS), which is known to be used in the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones .

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are of interest in medicinal chemistry. The piperazine ring is a common feature in drug molecules due to its ability to interact with biological targets. The acetylphenyl group may contribute to hydrophobic interactions, while the bromoquinazoline moiety could be involved in further chemical modifications or play a role in the biological activity of the compound. The presence of multiple heteroatoms within the structure suggests potential for varied chemical reactivity and interactions with biological macromolecules.

Chemical Reactions Analysis

The bromo substituent on the quinazoline ring of the compound suggests potential for further chemical transformations, such as Suzuki coupling reactions or nucleophilic substitution. The acetyl group on the phenyl ring could be subject to hydrolysis or reduction reactions, depending on the conditions. The piperazine moiety could engage in reactions typical of secondary amines, such as alkylation or acylation. The overall reactivity of the compound would be influenced by the presence of these functional groups and the steric and electronic effects they impart.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature, given the structural complexity and the presence of multiple aromatic rings. The solubility of the compound would depend on the nature of the substituents and the overall polarity of the molecule. The presence of the bromo group could increase the compound's density compared to non-halogenated analogs. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the quinazoline and piperazine rings, as well as the potential for intramolecular hydrogen bonding.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Researchers have synthesized and evaluated a novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold, exhibiting cytotoxic effects on human breast tumor cell lines. These compounds demonstrated significant efficacy in inducing apoptosis in cancer cells, notably without affecting non-cancer cells, highlighting their potential as anti-breast cancer agents (Solomon et al., 2010). Similarly, another study synthesized a series of compounds with the piperazine and triphenyl derivatives, which displayed notable inhibition of K-562 cell proliferation and induction of erythroid differentiation, suggesting their potential in leukemia treatment (Saab et al., 2013).

Photodynamic Therapy and Fluorescence Imaging

Novel piperazine substituted naphthalimide compounds have been synthesized and showed properties characteristic of pH probes, making them potentially useful for fluorescence imaging in biomedical research. The photo-induced electron transfer (PET) process from the alkylated amine donor to the naphthalimide moiety in these compounds suggests potential applications in photodynamic therapy and imaging (Gan et al., 2003).

Hemostatic Activity

A study synthesized new 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and evaluated their influence on the blood coagulation system. The findings revealed compounds with high hemostatic activity and low acute toxicity, providing insights into the structure-pharmacological effect relationship of these compounds (Pulina et al., 2017).

Molecular Docking and Structural Analysis

Arylpiperazine derivatives with demonstrated antitumor activity were synthesized, crystallized, and analyzed, revealing π-π interactions and halogen interactions in their packing modes. This study provides insights into the molecular structures of these compounds, offering a basis for further drug development and optimization (Zhou et al., 2017).

Eigenschaften

IUPAC Name

3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN4O4/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-9,15H,2-3,10-14H2,1H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDIGFZNDXLGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromoquinazoline-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.